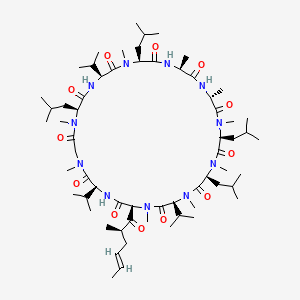
Clorhidrato de nilotinib monohidratado
Descripción general
Descripción
El nilotinib hidrocloruro monohidratado es un inhibidor de la tirosina quinasa utilizado principalmente en el tratamiento de la leucemia mieloide crónica (LMC) que es positiva para el cromosoma Filadelfia. Se comercializa bajo el nombre de marca Tasigna y es conocido por su eficacia en casos donde otros tratamientos, como el imatinib, han fallado .
Aplicaciones Científicas De Investigación
El nilotinib hidrocloruro monohidratado tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como estándar de referencia en química analítica para el desarrollo de nuevos métodos analíticos y procedimientos de control de calidad
Biología: Se emplea en estudios biológicos para investigar sus efectos en las vías de señalización celular y su potencial como agente terapéutico para diversos cánceres
Medicina: El nilotinib hidrocloruro monohidratado se estudia extensamente por su eficacia en el tratamiento de la leucemia mieloide crónica y otros tipos de leucemia. .
Industria: El compuesto se utiliza en la industria farmacéutica para el desarrollo y producción de fármacos contra el cáncer
Safety and Hazards
Nilotinib can cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It is also advised to avoid eating, drinking, or smoking when using this product .
Mecanismo De Acción
El nilotinib hidrocloruro monohidratado ejerce sus efectos inhibiendo la actividad de la tirosina quinasa de la proteína BCR-ABL, que es responsable de la proliferación incontrolada de células leucémicas. Al unirse a la conformación inactiva del dominio quinasa de la proteína de fusión BCR-ABL, el nilotinib hidrocloruro monohidratado evita la fosforilación de las moléculas de señalización aguas abajo, inhibiendo así el crecimiento celular e induciendo la apoptosis .
Compuestos Similares:
- Imatinib
- Dasatinib
- Bosutinib
- Ponatinib
Comparación: El nilotinib hidrocloruro monohidratado es único entre estos compuestos debido a su mayor especificidad para la proteína BCR-ABL y su capacidad para superar la resistencia al imatinib. También tiene un perfil de efectos secundarios y propiedades farmacocinéticas diferentes, lo que lo convierte en una opción valiosa para pacientes que no responden a otros tratamientos .
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, Nilotinib Hydrochloride Monohydrate binds to and stabilizes the inactive conformation of the kinase domain of Abl protein . This interaction with the Abl protein plays a crucial role in its biochemical properties.
Cellular Effects
The effects of Nilotinib Hydrochloride Monohydrate on various types of cells and cellular processes are significant. It inhibits Bcr-Abl mediated proliferation of murine leukemic cell lines and human cell lines derived from Ph+ CML patients .
Molecular Mechanism
At the molecular level, Nilotinib Hydrochloride Monohydrate exerts its effects through binding interactions with biomolecules, specifically the Abl protein. By binding to and stabilizing the inactive conformation of the kinase domain of Abl protein, it inhibits the proliferation of certain cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the solubility of Nilotinib Hydrochloride Monohydrate was statically determined in supercritical carbon dioxide (SC-CO2) for the first time at various temperatures (308–338 K) and pressures (120–270 bar) . This provides valuable information about the product’s stability and degradation over time.
Metabolic Pathways
Its interaction with the Abl protein suggests that it may influence pathways related to cell proliferation .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El nilotinib hidrocloruro monohidratado se sintetiza a través de un proceso de múltiples pasos que involucra la formación de la estructura principal seguida de la introducción de varios grupos funcionales. El proceso generalmente implica el uso de solventes orgánicos y catalizadores para facilitar las reacciones. El producto final se obtiene a través de pasos de cristalización y purificación .
Métodos de Producción Industrial: La producción industrial de nilotinib hidrocloruro monohidratado implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye la preparación de intermedios, seguida de su conversión al producto final a través de reacciones químicas controladas. El producto luego se somete a rigurosas medidas de control de calidad para cumplir con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de Reacciones: El nilotinib hidrocloruro monohidratado experimenta diversas reacciones químicas, incluidas la oxidación, reducción y sustitución. Estas reacciones son esenciales para su síntesis y modificación para mejorar sus propiedades terapéuticas .
Reactivos y Condiciones Comunes: La síntesis de nilotinib hidrocloruro monohidratado implica el uso de reactivos como trifluorometilfenilo, pirimidinilo e imidazolilo. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y presión para asegurar las transformaciones químicas deseadas .
Principales Productos Formados: El principal producto formado a partir de estas reacciones es el propio nilotinib hidrocloruro monohidratado, que se caracteriza por su alta pureza y forma cristalina específica. El producto se formula luego en cápsulas para administración oral .
Comparación Con Compuestos Similares
- Imatinib
- Dasatinib
- Bosutinib
- Ponatinib
Comparison: Nilotinib hydrochloride monohydrate is unique among these compounds due to its higher specificity for the BCR-ABL protein and its ability to overcome resistance to imatinib. It also has a different side effect profile and pharmacokinetic properties, making it a valuable option for patients who do not respond to other treatments .
Propiedades
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBPQSYLYYBPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClF3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238967 | |
| Record name | Nilotinib hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923288-90-8 | |
| Record name | Nilotinib hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nilotinib hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NILOTINIB HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHU0N1R6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B1684367.png)

